Phenol

Catalog No.
S560698
CAS No.
108-95-2
M.F
C6H6O
C6H5OH
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol

CAS Number

108-95-2

Product Name

Phenol

IUPAC Name

phenol

Molecular Formula

C6H6O
C6H5OH

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O

solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)
9 % at 77 °F (NIOSH, 2024)
1 g/15 ml water
1 g/12 ml benzene
Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides
Miscible with acetone
For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.
82.8 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 84 (moderate)
soluble in water
very soluble (in ethanol)
(77 °F): 9%

Synonyms

2-Allphenol; Benzenol; Carbolic Acid; ENT 1814; Hydroxybenzene; Monohydroxybenzene; Monophenol; NSC 36808; Oxybenzene; Phenic Acid; Phenyl Alcohol; Phenyl Hydrate; Phenyl Hydroxide; Phenylic Acid; Phenylic Alcohol;

Canonical SMILES

C1=CC=C(C=C1)O

The exact mass of the compound Phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 66° f (ntp, 1992)9 % at 77° f (niosh, 2016)9 % at 77° f (niosh, 2016)82800 mg/l (at 25 °c)0.88 m82.8 mg/ml at 25 °c1 g/15 ml water1 g/12 ml benzenevery soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxidesmiscible with acetonevery soluble in ether and partially dissociated organic in general; less soluble in parafinic hydrocarbonslimited solubility in water from 0 to 65 °c; above 65.3 °c phenol and water are miscible in all proportionsin water, 8.28x10+4 mg/l @ 25 °c82.8 mg/ml at 25 °csolubility in water, g/l at 20 °c: 84 (moderate)soluble in watervery soluble (in ethanol)(77°f): 9%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Phenol (C6H5OH) is the foundational aromatic alcohol, serving as a primary industrial building block for polycarbonates, epoxies, and thermosetting resins. Unlike aliphatic alcohols, the hydroxyl group is directly bonded to an sp2-hybridized aromatic ring, resulting in a significantly lower pKa (9.95) and enabling the formation of the highly nucleophilic phenoxide ion under mildly basic conditions. As a bulk chemical, it presents as a crystalline solid at standard room temperature (melting point 40.5 °C) and exhibits high reactivity toward electrophilic aromatic substitution due to the strong resonance-donating effect of the hydroxyl group. Its unhindered ortho and para positions make it the standard precursor for high-density crosslinked polymer networks, distinguishing it from substituted analogs that offer lower functionality [1].

Substituting phenol with closely related methylated homologs (cresols) or hydrogenated analogs (cyclohexanol) fundamentally alters downstream processability and product integrity. In resin manufacturing, cresols introduce steric hindrance and block reactive sites, reducing the theoretical functionality from three to two (or fewer), which prevents the formation of rigid, 3D thermosetting networks required for structural applications [1]. Furthermore, substituting phenol with aliphatic alcohols like cyclohexanol eliminates the acidic nature of the hydroxyl proton, requiring dangerous, highly reactive bases (like sodium metal or hydrides) rather than inexpensive aqueous sodium hydroxide to form nucleophilic salts, thereby inflating process costs and safety risks [2].

Crosslinking Density and Reactive Site Availability in Resin Synthesis

In the synthesis of novolac and resole resins via formaldehyde condensation, the number of available reactive sites on the aromatic ring dictates the final polymer architecture. Phenol provides three reactive sites (two ortho, one para). When compared to o-cresol, which has the ortho position blocked by a methyl group, phenol allows for a 50% higher theoretical crosslink density. This unhindered trifunctionality is mandatory for producing rigid, insoluble, and infusible 3D networks [1].

Evidence DimensionAvailable reactive sites for formaldehyde condensation
Target Compound DataPhenol: 3 sites (trifunctional)
Comparator Or Baselineo-Cresol: 2 sites (bifunctional)
Quantified DifferencePhenol offers 1 additional reactive site per molecule (33% reduction in functionality for o-cresol)
ConditionsElectrophilic condensation with formaldehyde under acidic or basic catalysis

Procuring phenol rather than cresols is strictly required when manufacturing high-strength, heat-resistant thermosets (like Bakelite) rather than linear or thermoplastic resins.

Acidity and Cost-Effective Nucleophile Generation

The generation of an oxygen nucleophile is a standard step in synthesizing ethers and active pharmaceutical ingredients. Phenol's pKa of 9.95 allows it to be quantitatively deprotonated by inexpensive, safe aqueous sodium hydroxide (pKa of water ~15.7). In contrast, its saturated analog, cyclohexanol (pKa ~16), requires strong, moisture-sensitive bases like sodium hydride or alkali metals to achieve deprotonation, fundamentally altering the safety and economic profile of the process [1].

Evidence DimensionAcid dissociation constant (pKa in water)
Target Compound DataPhenol: pKa = 9.95
Comparator Or BaselineCyclohexanol: pKa = 16.0
Quantified DifferencePhenol is approximately 1,000,000 times more acidic
ConditionsAqueous solution at 25 °C

Enables the use of cheap, safe aqueous bases (NaOH) for industrial-scale nucleophile generation, avoiding the high costs and hazards of anhydrous strong bases.

Catalyst-Free Electrophilic Aromatic Substitution

The strong electron-donating effect of the hydroxyl group highly activates the aromatic ring toward electrophiles. While the bromination of benzene requires a Lewis acid catalyst (e.g., FeBr3) and elevated temperatures to proceed, phenol undergoes rapid, multi-site bromination (forming 2,4,6-tribromophenol) at room temperature in water without any catalyst. The relative reaction rate is exponentially higher, streamlining downstream functionalization [1].

Evidence DimensionRequirement for Lewis acid catalyst in halogenation
Target Compound DataPhenol: No catalyst required; reacts instantly at 25 °C
Comparator Or BaselineBenzene: Requires FeBr3/AlCl3 catalyst and heat
Quantified DifferencePhenol eliminates catalyst cost and removal steps; relative rate >10^5 faster
ConditionsBromination in aqueous or mild organic solvent at standard temperature and pressure

Reduces raw material costs and simplifies purification by eliminating the need for heavy metal Lewis acid catalysts during aromatic functionalization.

Thermal Handling and Bulk Processability Requirements

Physical state at standard processing temperatures dictates facility engineering. Phenol has a melting point of 40.5 °C, meaning pure bulk phenol is a solid at room temperature and requires heat-traced piping and heated storage tanks (>45 °C) to maintain a liquid state for continuous flow. In contrast, m-cresol (melting point 11.8 °C) remains liquid at standard ambient temperatures. Procurement of phenol necessitates specific infrastructure or the purchase of aqueous phenol solutions (e.g., 90% phenol/10% water) to depress the freezing point [1].

Evidence DimensionMelting point / Phase at 25 °C
Target Compound DataPhenol: 40.5 °C (Solid)
Comparator Or Baselinem-Cresol: 11.8 °C (Liquid)
Quantified DifferencePhenol freezes 28.7 °C higher than m-cresol
ConditionsNeat compounds at 1 atm

Directly impacts facility design; buyers must ensure their plant has heat-traced lines or opt for aqueous solutions to prevent line blockages during bulk transfer.

Precursor for Bisphenol-A (BPA) and Polycarbonates

Leveraging its unhindered para-position and high reactivity toward electrophilic substitution, phenol is the mandatory precursor for condensation with acetone to form Bisphenol-A. Substituted analogs like cresols cannot be used as they either block the required reaction sites or introduce asymmetry that degrades the optical clarity and impact resistance of the resulting polycarbonate plastics [1].

Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

Capitalizing on its pKa of 9.95, phenol is easily converted to sodium phenoxide using basic solutions. This phenoxide salt undergoes carboxylation with CO2 under pressure (Kolbe-Schmitt reaction) to yield salicylic acid, a critical intermediate for aspirin and agrochemicals. Aliphatic alcohols fail completely in this pathway due to lack of aromaticity and insufficient acidity [2].

High-Density Phenol-Formaldehyde (PF) Resins

Due to its trifunctional nature (two ortho, one para site), phenol is the standard choice for formulating rigid, highly crosslinked thermosetting resins (novolacs and resoles). It is selected over cresols when maximum thermal stability, chemical resistance, and mechanical rigidity are required in molded parts and industrial adhesives [3].

Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues.
Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.
Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.
Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.
Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals
Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report]
Solid
COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR.
White crystalline mass, sharp, medicinal, sweet, tarry odour
Colorless to light-pink, crystalline solid with a sweet, acrid odor.
Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]

Color/Form

Colorless acicular crystals or white, crystalline mass
White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light
White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light.
Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass
Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

94.041864811 g/mol

Monoisotopic Mass

94.041864811 g/mol

Boiling Point

360 °F at 760 mmHg (NTP, 1992)
359 °F at 760 mmHg (NIOSH, 2024)
359.1 °F at 760 mmHg (EPA, 1998)
181.75 °C @ 101.3 kPa
182 °C
359 °F

Flash Point

175 °F (NTP, 1992)
175 °F (NIOSH, 2024)
174.2 °F (EPA, 1998)
175 °F
175 °F; 79 °C, (Closed cup)
85 °C, (Open cup)
79 °C c.c.

Heavy Atom Count

7

Taste

Sharp, burning taste
When in very weak solution it has a sweetish taste.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.24 (Air= 1)
Relative vapor density (air = 1): 3.2
3.24

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink
1.06 (NIOSH, 2024) - Denser than water; will sink
1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink
1.071 g/cu cm
Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m
1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
1.06

LogP

1.46
1.46 (LogP)
Log Kow = 1.46

Odor

Distinct aromatic, somewhat sickening sweet and acrid odor, discernable at 0.5 to 5 ppm
Sweet, tarry odor
Somewhat sickeningly sweet and acrid

Odor Threshold

Odor Threshold Low: 0.0045 [mmHg]
Odor Threshold High: 1.0 [mmHg]
Detection odor threshold from AIHA (mean = 0.060 ppm)
The phenol odor threshold of 19 people was measured and the lowest range of concentrations detected was 0.022-0.094 mg/cu m (0.006-0.024 ppm).
Threshold odor concentration: 0.047-0.5 ppm; Absolute odor threshold: 0.048 ppm; Recognition threshold: median 0.65 ppm, upper-16.4 ppm; Population identification threshold: 0.01-0.47 ppm.
In water odor detection threshold: 5.90 ppm /chemically pure/; In air odor recognition threshold: 4.70x10-2 ppm; /chemically pure/; In air odor detection threshold: 1.00 ppm /purity not specified/; In air odor recognition threshold 4.70x10-2 ppm /pure/; In air odor threshold (type not specified): 7.70x10+10 molecules/cu cm /purity not specified/; In air odor threshold (type not specified): 2.60x10+11 molecules/cu cm /purity not specified/; In water taste threshold (type not specified): 6.00x10+1 ppm /purity not specified/; Odor threshold (medium & type of threshold not specified): 1.05x10+2 ppm /purity not specified/; Taste detection threshold in synthetic deodorized butter: 1.00x10-2 ppm /chemically pure/; Taste detection threshold (medium not specified): 1.00x10-2 ppm /purity not specified/; In beer taste recognition threshold: 2.71x10+1 moles/l /chemically pure/; In beer taste detection threshold: 1.25x10+1 ppb /chemically pure/; In water taste detection threshold: 2.50x10+1 ppm /purity not specified/; Taste recognition threshold (medium not specified): 1.00x10-2 ppm /purity not specified/
Odor Low= 0.1786 mg/m; Odor High= 22.42 mg/m
7.9 ppm in water; 0.05 ppm in air

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

109 °F (NTP, 1992)
109 °F (NIOSH, 2024)
109 °F (EPA, 1998)
40.91 °C
40.9 °C
41 °C
109 °F

UNII

339NCG44TV

Related CAS

17442-59-0
27073-41-2
139-02-6 (hydrochloride salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Phenol is primarily indicated for minor sore throat pain, sore mouth, minor mouth irritation, and pain associated with canker sores. Additionally, phenol is indicated in the treatment of focal spasticity.

Therapeutic Uses

Anti-Infective Agents, Local; Disinfectants; Sclerosing Solutions; Sympatholytics
Medication (Vet): Antiseptic caustic. Topical anesthetic in pruritic skin conditions. Has been used internally and externally as an antiseptic.
MEDICATION (VET): PHENOL HAS BEEN USED INTERNALLY AS ANTISEPTIC & GASTRIC ANESTHETIC ...
DISINFECTANT & ANTISEPTIC (PRIMARILY FORMER USE)
For more Therapeutic Uses (Complete) data for PHENOL (14 total), please visit the HSDB record page.

Pharmacology

Hydroxybenzene; Carbolic Acid. Used as a germicidal agent and as an intermediate in chemical synthesis. Highly toxic; corrosive to the skin.

MeSH Pharmacological Classification

Disinfectants

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB05 - Phenol
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AE - Phenol and derivatives
D08AE03 - Phenol
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BX - Other local anesthetics
N01BX03 - Phenol
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA19 - Phenol

Mechanism of Action

Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect. Local anesthetic effects occur within 5-10 minutes.
The effects of monoamine depletors and monoamine denervators on phenol induced tremor were studied in mice. The tremor induced by phenol was enhanced by pretreatment with reserpine or tetrabenazine, but not with syrosingopine. However, alpha-methyl-p-tyrosine, p-chlorophenylalanine or 6-hydroxydopamine did not affect the tremor. These results suggest that the depletion of central monoamines as a whole contribute to the enhancement of the tremor induced by phenol.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992)
0.4 mmHg (NIOSH, 2024)
0.3513 mmHg at 77 °F (EPA, 1998)
0.35 [mmHg]
0.35 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 47
0.4 mmHg

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

108-95-2
61788-41-8
63496-48-0
73607-76-8

Absorption Distribution and Excretion

Phenol is rapidly absorbed through the skin and into the lungs.
The kidney is the primary route of elimination of phenol.
At I5 min after exposure, the liver contained the highest level of phenol, consisting mainly of free phenol. After 82 minutes post administration, phenol is uniformly distributed in the liver, blood, kidneys, lungs, along with the heart, testes, thymus and the spleen. With the passage of time, the proportion of free to conjugated phenol changed. By 360 minutes most phenol appears in conjugated forms.
In rabbits, 72% is excreted in the urine, 1% in the feces, 4% in the carcass following sacrifice, and trace amounts were exhaled.
Phenol is absorbed by all routes of administration and can reach circulation even when applied to intact skin.
Absorption of 2 g of phenol could result from 8 hr inhalation at about 50 ppm.
The extent of absorption of phenol through rabbit skin is more strongly influenced by the area of the skin exposed than by the concentration of the applied solution in water.
Renal excretion is principal route of elimination. ... In man 90% of non-toxic oral dose (0.01 mg/kg) of (14)C-labeled phenol was excreted in 24 hr, principally as sulfate (77% of the excreted label) and as glucuronide (16%), with small amt of sulfate and glucuronide conjugates of ... hydroquinone. With larger doses, free (unmetabolized) phenol can presumably be found in urine.
For more Absorption, Distribution and Excretion (Complete) data for PHENOL (23 total), please visit the HSDB record page.

Metabolism Metabolites

Phenyl sulfate, phenyl glucuronide, quinol sulfate, and quinol glucuronide were detected in human beings as phenol metabolites.
Phenols are subjected to oxidative metabolism leading to ortho- and para-hydroxylated products. These metabolites are then transformed into equimolar amounts of two conjugates, sulfates and glucuronides.
Metabolism in rabbits given a lethal dose of phenol (0.5 g/kg) resulted in: 47% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 3% excreted in urine, 50% remaining in the carcass. Amounts were exhaled in air and excreted in in the feces. Metabolism in rabbits given a sublethal dose of phenol (0.3 g/kg) resulted in: 23% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 72% excreted in the urine, 4% remaining in the carcass, 1% excreted in the feces, and trace amounts exhaled in air. Urinary route resulted in either excretion as free phenol or as conjugate. (Conjugation with sulfuric acid, glucuronic acid or other acids). /From figure/
The cat was shown to be sensitive to phenol. In addition to sulfate conjugates, free 1,4-dihydroxybenzene was found as a major metabolite which may account for the toxicity observed in the cat.
Some species differences have been noted in the metabolism of phenol. Man, rat, mouse, jerboa, gerbil, hamster, lemming, and guinea pig excreted four metabolites: sulfate and glucuronic acid conjugates of phenol and of 1,4-dihydroxybenzene. The squirrel and capuchin monkeys excreted phenol glucuronide, 1,4-dihydroxybenzene glucuronide, and phenol sulfate. The ferret, dog, hedgehog, and rabbit excreted phenol sulfate, 1,4-dihydroxybenzene sulfate, and phenyl glucuronide. The Rhesus monkey, fruit bat, and chicken excreted phenyl sulfate and phenyl glucuronide but not 1,4-dihydroxybenzene conjugates. The cat excreted only phenyl sulfate and 1,4-dihydroxybenzene sulfate, and the pig excreted phenyl glucuronide as its major phenol metabolite. Relatively low doses were utilized in this study.
For more Metabolism/Metabolites (Complete) data for PHENOL (16 total), please visit the HSDB record page.
Phenol has known human metabolites that include Hydroquinone and Catechol.
Phenol is a known human metabolite of benzene.
When it is absorbed through the lungs, gut, or skin, phenol conjugated at the portal-of-entry and free phenol enter the bloodstream where it can then be distributed throughout the body. The dilution of phenol in water enhances the dermal absorption of phenol. Three different enzymes systems catalyze the reactions that transform phenol. Cytosolic phenol sulfotransferases catalyze the transfer of inorganic sulfur from the activated 3'-phosphoadenosine-5'phosphosulfate donor molecule to the hydroxyl group on phenol. Microsomal membrane-located uridine diphosphate (UDP) glucuronosyltransferases catalyze the transfer of an activated glucuronic acid molecule to the hydroxyl moiety of phenol to form an O-glucuronide conjugate. Cytochrome P4502E1, also microsomally located, catalyzes the hydroxylation of phenol to form hydroquinone (and to a much lesser extent, catechol), which is then acted upon by the phase II enzymes. Hydroquinone can, in turn, form conjugates, undergo peroxidation to form benzoquinone, or undergo further oxidation to form trihydroxybenzene. All three enzyme systems that metabolize phenol are found in multiple tissues and there is competition among them not only for phenol, but also for subsequent oxidative products, like hydroquinone. As a consequence, the relative amount of the products formed can vary based on species, dose and route of administration. Cytochromes other than CYP2E1, such as CYP2F2 are suggested to participate in the phenol metabolism in the liver. Tyrosinase also catalyzes the oxidation of phenols. The gastrointestinal tract, liver, lung, and kidney appear to be the major sites of phenol sulfate and glucuronide conjugation of simple phenols. Phenol, in its free and conjugated forms, is a normal constituent of human urine. (L624, A223, A225, A221, A224)

Wikipedia

Phenol
Methylchloroisothiazolinone

Drug Warnings

Dil phenol solutions (1 to 2%) are used medicinally as antipruritic preparations for the skin. Their repeated use over large skin areas or on particularly moist areas (axillary region, groin, feet) should be avoided.
Soln of phenol (6%) in glycerine are sometimes employed in medical practice to produce nerve blocks. The spread of phenol beyond the intended site (stellate ganglion) resulted in infarction on the cervical cord with extensive paralysis in one patient and neurolosis of the cervical posterior roots with respiratory arrest in another.
... Phenol ... should be applied only on small areas of skin and occlusive dressings, bandages, or diapers should not be used.
Phenol should never be used in pregnant women, in infants under 6 mo, or for diaper rash.
For more Drug Warnings (Complete) data for PHENOL (8 total), please visit the HSDB record page.

Biological Half Life

Urine: 3.5 hours; [TDR, p. 1020]
Elimination half-life was 13.86 hours, considerably longer than previously reported /in a 47 yr old male with accidental dermal exposure to his left foot (3% of body surface area)/.
The excretion of phenol was studied in human volunteers exposed to phenol by inhalation or skin absorption. The human body behaved almost like a single compartment with respect to phenol absorption and clearance with an excretion rate constant of K= 0.2/hr This corresponds to a half-life of approximately 3.5 hours.

Use Classification

Chemical Classes -> Phenols/phenoxy acids
Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Mutagens, Flammable - 2nd degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Cumene Oxidation (Hock Process) ... 1) Oxidation of cumene with oxygen to cumene hydroperoxide ... and 2) Cleavage of cumene hydroperoxide in an acidic medium to phenol and acetone.
Most of the phenol in the United States is made by the oxidation of cumene, yielding acetone as a by-product. The first step in the reaction yields cumene hydroperoxide, which decomposes with dilute sulfuric acid to the primary products.
Toluene oxidation to benzoic acid and subsequent oxidizing decarboxylation to phenol (Dow process).
Sulfonation of benzene and production of phenol by heating the benzene sulfonate in molten alkali hydroxide.
For more Methods of Manufacturing (Complete) data for PHENOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Miscellaneous Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
All Other Basic Organic Chemical Manufacturing
Custom Compounding of Purchased Resins
Construction
Primary Metal Manufacturing
Wood Product Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Phenol: ACTIVE
Method of purification: Rectification.
... CONCN OF ABOUT 4 PPM WILL IMPART A DECIDED PHENOL TASTE TO VEGETABLES & FRUIT GROWN WITHIN RADIUS OF MORE THAN A MILE FROM A PLANT WHERE SUCH VAPORS ESCAPE.
Only the Hock process (cumene oxidation) and toluene oxidation are important industrially .... other processes were given up for economic reasons. New plants are now run predominantly on the cumene process.

Analytic Laboratory Methods

Matrix: Air; Procedure: Bubbler collection in dilute sodium hydroxide; GC analysis. Range: 9.46-37.8 mg/cu m
Analyte: Phenol; Matrix: air; Procedure: gas chromatography, flame ionization detector; Range: 0.5-6 mg; Est LOD: 10 ug/samp; Precision: 0.044; Interferences: none identified
NIOSH Method 8305, Phenol and p-Cresol in urine, issued 8/15/94, GC/FID, acid hydrolysis and extraction, range 2-300 ug/ml urine, estimated limit of detection 0.5 ug/ml.
NIOSH Method 3502, Phenol, GC/FID, issued 8/15/94, air, solid sorbent tube, working range 5-60 mg/cu m with 100 L air sample, estimated limit of detection 10 ug/sample.
For more Analytic Laboratory Methods (Complete) data for PHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Phenol was extracted from blood and analyzed by gas solid chromatography using the porous polymer chromosorb 101 as the solid adsorbent. The detectability was 0.1 mg/l in 2 ml of blood.
Analyte: Phenol; Matrix: urine; Procedure: Gas chromatography, flame ionization detector; Treatment: acid hydrolysis, extraction; Range: 2-300 ug phenol/ml urine, 2-500 ug p-cresol/ml urine; Controls: pooled urine from unexposed workers; Est Limit of Detection: 0.5 ug/ml urine; Recovery: 94% @ 15 ug phenol/ml urine, 95% @ 50 ug p-cresol/ml urine; Precision: 0.128, 0.091; Interferences: o-phenylphenol has GC retention times similar to phenol
Urinary concentration of phenyl sulfate and phenyl glucuronide (0.91) was slightly higher than those between phenol in the air and phenyl sulfate (0.89) or phenyl glucuronide (0.87).

Storage Conditions

Phenol should be stored in closed containers in an area which is adequate to ensure that airborne phenol concentrations do not exceed 20 mg/cu m. Conditions shall be controlled to prevent overheating and the buildup of pressure in phenol containers. Storage tanks must be electrically grounded and bonded to transfer lines. Transfer and storage systems shall be designed and operated to prevent blockage by condensed phenol. Open flames are prohibited when drums of phenol are heated to melt the contents. The internal pressure will be vented by placing the drums with the bung up and the bung loosened. The bungs shall be tightened prior to moving or handling drums. Drums, carboys, or other containers of phenol shall be closed while being handled or moved. Transfer from such containers shall be done carefully to avoid splashes, spills, or other possible circumstances by which an employee may come in contact with phenol. Bulk storage facilities shall be designed and constructed to contain any leaks or spills.
Keep well closed and protected from light.
Store in a cool, dry, well-ventilated location. Separate from oxidizers and acute fire hazards.
Storage tanks should be equipped with heating coils which pass upward through the entire vessel ... . Tanks may be constructed by either welding or riveting. ... Underground tanks are not recommended.
Phenolic resins, PVC, neoprene, saran, and polyethylene are generally unsuitable storage container materials for phenol. /From table/

Interactions

...Nine primates received 0.5 ml of either 3% phenol in saline (n=4) or 6% phenol in saline (n=5) via lumbar epidural injection. Two additional primates received three consecutive daily epidural doses of 0.5 ml of 3% phenol in saline. Finally, 5 unoperated primates and 5 primates that received only 2 ml of radiographic contrast material served as control subjects. Two weeks after the epidural injection, spinal cords were removed and processed for histopathologic study by a neuropathologist blinded to the soln administered. None of the control animals demonstrated histopathologic changes. One animal that received 6% phenol died 3 days after injection. All phenol-treated animals demonstrated predominantly posterior root damage. Spinal cord damage was seen in all animals receiving 6% phenol, in 2 animals receiving 3% phenol single doses, and in neither animal receiving 3% phenol multiple doses. Anterior root damage occurred in all phenol-treated animals except the 4 that received single 3% phenol injections. Animals that received 6% phenol demonstrated greater lower extremity motor weakness than those in the other groups, but no clear correlation existed between extent of histopathologic changes and motor weakness.
...Following the co-admin of phenol and hydroquinone, a synergistic incr in myelotoxicity and genotoxicity has been observed in the bone marrow of mice. To understand the mechanisms underlying these synergistic genotoxic effects we have studied the origin of micronuclei (MN) formed in bone marrow erythrocytes following the co-admin of these 2 metabolites. Phenol and hydroquinone were administered to male CD-1 mice by ip injection 3 times at 24 hr intervals. The frequency of MN was evaluated in bone marrow cells harvested 24 hr following the final dose. A marked incr in MN was observed in mice co-administered phenol and hydroquinone, which was significantly greater than that observed with the individual metabolites. Labeling with the CREST antibody and multicolor fluorescence in situ hybridization with the mouse major and minor satellite probes indicated that both chromosomal loss and breakage and occurred. The major incr in MN induced by the phenol and hydroquinone combination originated from breakage in the euchromatic region of the mouse chromosomes. The origin of MN in mice co-administered phenol and hydroquinone differed substantially from that induced by hydroquinone alone, but was almost identical to that seen in MN from benzene-treated mice. These results strongly support the hypothesis that interactive effects among benzene metabolites play an important role in the genotoxic and carcinogenic effects of benzene.
Camphor and other substances with similar physicochemical properties interact with phenol both to reduce its corrosive properties and to impede percutaneous absorption. However, severe local necrotic damage and fatal systemic poisoning have followed use of this combination, which was once endorsed for "athlete's foot".
In 27 cases of phenol poisoning by mouth, 10% ethanol solution was judged to offer no advantage over water as lavage fluid. Indeed, symptoms appeared to be more severe when phenol and alcohol were ingested concomitantly.
For more Interactions (Complete) data for PHENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Prone to redden on exposure to air and light, hastened by presence of alkalinity.
1. Silva PJ. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. J Org Chem. 2009 Jan 16;74(2):914-6. doi: 10.1021/jo8018736. PMID: 19053615.

2. Kütt A, Movchun V, Rodima T, Dansauer T, Rusanov EB, Leito I, Kaljurand I, Koppel J, Pihl V, Koppel I, Ovsjannikov G, Toom L, Mishima M, Medebielle M, Lork E, Röschenthaler GV, Koppel IA, Kolomeitsev AA. Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. J Org Chem. 2008 Apr 4;73(7):2607-20. doi: 10.1021/jo702513w. Epub 2008 Mar 7. PMID: 18324831.

3. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938.

4. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938.

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